1H-imidazo[1,2-c]pyrimidin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQJGPSDXISJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=CC=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1h Imidazo 1,2 C Pyrimidin 5 One and Its Derivatives
Cyclization-Based Strategies for Core Scaffold Formation
The formation of the bicyclic imidazo[1,2-c]pyrimidin-5-one system is frequently achieved through cyclization reactions, which can be broadly classified into several key approaches. These methods often involve the construction of one of the fused rings onto a pre-existing pyrimidine (B1678525) or imidazole (B134444) precursor.
Condensation Reactions Involving Pyrimidine Precursors
A prevalent and classical approach to the imidazo[1,2-c]pyrimidine (B1242154) core involves the condensation of a suitably functionalized pyrimidine with a reagent that provides the necessary atoms to form the imidazole ring. This strategy typically utilizes aminopyrimidines or halopyrimidines as the starting material.
The reaction of 2-aminopyrimidines with α-halocarbonyl compounds, such as α-bromoacetophenones, is a well-established method for the synthesis of imidazo[1,2-a]pyrimidines, a closely related isomer. mdpi.comnih.gov This reaction proceeds via initial N-alkylation of the exocyclic amino group of the 2-aminopyrimidine (B69317), followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. Variations of this method, potentially leading to the 1H-imidazo[1,2-c]pyrimidin-5-one scaffold, would involve the use of a 4-aminopyrimidin-5-one precursor.
Similarly, halopyrimidines can serve as electrophilic partners in condensation reactions. The reaction of a halopyrimidine with an appropriate α-aminocarbonyl compound or its equivalent can lead to the formation of the imidazole ring. The specific substitution pattern on the pyrimidine ring is crucial for directing the cyclization to the desired imidazo[1,2-c]pyrimidin-5-one isomer.
| Pyrimidine Precursor | Reagent | Resulting Scaffold | Reference |
| 2-Aminopyrimidine | α-Haloacetophenone | Imidazo[1,2-a]pyrimidine (B1208166) | mdpi.comnih.gov |
| 4-Aminopyrimidin-5-one | α-Halocarbonyl | This compound | (Implied) |
| Halopyrimidine | α-Aminocarbonyl | This compound | (General Strategy) |
Intramolecular Cycloisomerization of Functionalized Pyrimidine Intermediates
A more modern and efficient strategy involves the intramolecular cycloisomerization of appropriately functionalized pyrimidine intermediates. This approach offers high atom economy and often proceeds under mild conditions.
A notable example is the synthesis of novel imidazo[1,2-a]pyrimidin-5(1H)-one derivatives through the intramolecular cycloisomerization of 2-amino-3-alkynylpyrimidin-4(3H)-one. oup.comresearchgate.netresearchgate.net In this method, a 2-aminopyrimidin-4-one is first N-alkynylated at the 3-position. Subsequent treatment with an aqueous base at elevated temperatures induces an intramolecular cyclization, where the exocyclic amino group attacks the alkyne moiety, leading to the formation of the fused imidazole ring. oup.comresearchgate.netresearchgate.net This reaction can be combined with a subsequent N-alkylation in a one-pot procedure to generate a variety of substituted products. oup.comresearchgate.netresearchgate.net
The mechanistic pathway is believed to involve a base-catalyzed intramolecular nucleophilic attack of the amino group on the alkyne, followed by protonation to yield the final product. researchgate.net This methodology has been shown to be effective for the synthesis of derivatives with various substituents. oup.com
| Starting Material | Key Transformation | Product | Reference |
| 2-Amino-3-alkynylpyrimidin-4(3H)-one | Intramolecular Cycloisomerization | Imidazo[1,2-a]pyrimidin-5(1H)-one derivative | oup.comresearchgate.netresearchgate.net |
Nucleobase-Mediated Ring Closure Approaches
Ring closure strategies mediated by the inherent reactivity of nucleobases or their synthetic analogs represent another avenue for the construction of the imidazo[1,2-c]pyrimidin-5-one scaffold. These methods leverage the nucleophilic character of the nitrogen atoms within the pyrimidine ring.
For instance, the reaction of imidazolin-2-oxime ethers with alkynes can lead to the formation of imidazo[1,2-a]pyrimidin-5-ones. dergipark.org.tr This process involves a [3+2] cycloaddition followed by a retro-ene reaction. While this specific example leads to the [1,2-a] isomer, analogous strategies starting with different pyrimidine precursors could potentially yield the [1,2-c] system.
Furthermore, copper-catalyzed reactions of 2-(2-bromovinyl)benzimidazoles with cyanamide (B42294) have been reported to produce benzo nih.govacs.orgimidazo[1,2-c]pyrimidin-1-amines. acs.orgacs.org This transformation proceeds through an intermolecular C-N coupling, followed by an intramolecular cyclization. This highlights the utility of nucleobase-like structures in directing the formation of the fused pyrimidine ring.
Metal-Catalyzed and Cross-Coupling Synthetic Pathways
The use of transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the imidazo[1,2-c]pyrimidin-5-one scaffold is no exception. These methods offer powerful tools for both the construction of the core structure and its subsequent functionalization.
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. rsc.orgnih.gov This reaction is particularly valuable for the introduction of aryl and heteroaryl substituents onto the imidazo[1,2-c]pyrimidin-5-one core, which is often crucial for modulating the biological activity of these compounds. nih.govrsc.org
This strategy typically involves the synthesis of a halogenated imidazo[1,2-c]pyrimidin-5-one precursor, which can then be coupled with a wide range of aryl or heteroaryl boronic acids or their esters. rsc.orgmdpi.com The reaction is catalyzed by a palladium complex, often in the presence of a suitable phosphine (B1218219) ligand and a base. rsc.orgproprogressio.hu The choice of catalyst, ligand, base, and solvent can be critical for achieving high yields and avoiding side reactions such as debromination. rsc.org For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in preventing debromination in the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. rsc.org
This methodology has been successfully applied to the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives and can be extended to other related heterocyclic systems. rsc.org
| Substrate | Reagent | Catalyst System | Product | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl Boronic Acid | XPhosPdG2/XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-one | rsc.org |
| Halo-4H-pyrido[1,2-a]pyrimidin-4-one | Aryl/Vinyl Boronic Acid | Pd(PPh3)4 | (Het)aryl/Vinyl-4H-pyrido[1,2-a]pyrimidin-4-one | proprogressio.hu |
| 2,6-Dihaloimidazo[4,5-b]pyridine | Phenylboronic Acid | Palladium Catalyst | 2,6-Diphenylimidazo[4,5-b]pyridine | mdpi.com |
Copper- and Palladium-Catalyzed Hetero-cyclization Techniques
Both copper and palladium catalysts are instrumental in facilitating hetero-cyclization reactions that lead to the formation of the imidazo[1,2-c]pyrimidin-5-one ring system. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds in an intramolecular fashion.
Copper-catalyzed methods have been employed for the synthesis of benzo nih.govacs.orgimidazo[1,2-c]pyrimidin-1-amines. acs.orgacs.org This is achieved through the reaction of 2-(2-bromovinyl)benzimidazoles with cyanamide in the presence of a copper(I) iodide catalyst and a base, typically under microwave irradiation. acs.orgacs.org The proposed mechanism involves an initial copper-catalyzed intermolecular C-N coupling, followed by an intramolecular cyclization to form the pyrimidine ring. acs.org
Palladium-catalyzed intramolecular dehydrogenative coupling has also emerged as a powerful tool for synthesizing fused imidazo[1,2-a]pyrimidines. acs.orgnih.govnih.gov This approach involves the palladium-catalyzed reaction of a 2-aminopyrimidine with an aldehyde, leading to an in-situ formed enamine intermediate which then undergoes an intramolecular C-H activation and cyclization. acs.orgnih.gov This method offers a direct and atom-economical route to the fused heterocyclic system. While this specific example leads to the [1,2-a] isomer, the principle of palladium-catalyzed C-H activation and intramolecular cyclization could be adapted for the synthesis of the [1,2-c] scaffold. rsc.org
| Catalyst | Key Transformation | Resulting Scaffold | Reference |
| Copper(I) Iodide | C-N Coupling and Cyclization | Benzo nih.govacs.orgimidazo[1,2-c]pyrimidin-1-amine | acs.orgacs.org |
| Palladium Catalyst | Intramolecular Dehydrogenative Coupling | Fused Imidazo[1,2-a]pyrimidine | acs.orgnih.govnih.gov |
Modern and Efficient Synthetic Protocols
One-Pot Multicomponent Reaction Development
One-pot multicomponent reactions (MCRs) have become a cornerstone in modern synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. While specific MCRs for this compound are not extensively documented, the synthesis of the closely related imidazo[1,2-a]pyrimidine scaffold is frequently achieved through such methods. These reactions often involve the condensation of a 2-aminopyrimidine derivative with an α-haloketone and other components, showcasing the potential for MCRs to be adapted for the this compound core.
For instance, a sequential two-step, one-pot multicomponent reaction has been successfully employed for the synthesis of novel imidazo[1,2-a]pyrimidine derivatives. nih.gov This reaction utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid under microwave conditions. nih.gov This approach highlights the feasibility of combining multiple reaction steps in a single pot to achieve high efficiency and reduce waste. The yields for these reactions are reported to be in the moderate to good range, from 46% to 80%. nih.gov
The development of MCRs for similar heterocyclic systems, such as tetrazolo[1,5-a]pyrimidine-6-carbonitriles, further underscores the power of this methodology. In one example, a one-pot reaction of an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of a base leads to the desired product in good yields.
| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Ref |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | p-Toluenesulfonic acid | Ethanol | Microwave | 46-80% | nih.gov |
| Aldehyde, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine | DMF | 120 °C | 76% | mdpi.com |
| 2-Aminopyrimidine, 2-Bromoarylketones | Alumina (B75360) (Al2O3) | Solvent-free | Microwave | 64-70% | nih.gov |
This table presents examples of one-pot multicomponent reactions for the synthesis of related heterocyclic compounds, illustrating the potential of this methodology for this compound.
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including derivatives of imidazo[1,2-a]pyrimidine.
A notable application of MAOS is in the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, which are isomeric to the target compound. This method provides a rapid and efficient route to these structures. rsc.org Furthermore, a convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using microwave irradiation with alumina (Al2O3) as a catalyst under solvent-free conditions. nih.gov This approach not only accelerates the reaction but also aligns with the principles of green chemistry.
In another example, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives was achieved in a remarkably short reaction time of 60 seconds with yields ranging from 24% to 99% when using microwave assistance, a significant improvement over traditional thermal methods. sci-hub.se The combination of one-pot strategies with microwave heating has also been reported, leading to an efficient synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles. nih.gov
| Product | Starting Materials | Catalyst/Solvent | Reaction Time | Yield | Ref |
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Not specified | Not specified | Not specified | High | rsc.org |
| Imidazo[1,2-a]pyrimidine derivatives | 2-Aminopyrimidine, 2-Bromoarylketones | Alumina (Al2O3), Solvent-free | Not specified | 64-70% | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Phenacyl bromides, 2-Aminopyridine | Not specified | 1 minute | 24-99% | sci-hub.se |
| Imidazo[1,2-a]pyrimidine-containing imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, etc. | p-Toluenesulfonic acid, Ethanol | Not specified | 46-80% | nih.gov |
| Imidazo[1,2-a]pyridines/pyrimidines/pyrazines | Substituted 2-aminopyridines/pyrimidines/pyrazines, α-bromoketones | H2O-IPA (catalyst-free) | Not specified | Excellent | acs.org |
This table summarizes various microwave-assisted syntheses of imidazo[1,2-a]pyrimidine derivatives and related heterocycles, demonstrating the efficiency of this technique.
Integration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, catalysts instead of stoichiometric reagents, and energy-efficient processes.
A significant advancement in the green synthesis of imidazo[1,2-a]pyrimidines involves catalyst-free annulation reactions under microwave irradiation in green solvents. acs.org For example, using a mixture of water and isopropanol (B130326) (H2O-IPA) as the reaction medium, various substituted 2-aminopyridines/pyrazines/pyrimidines undergo reaction with α-bromoketones to produce the corresponding fused heterocycles in excellent yields. acs.org This method is environmentally benign and allows for the introduction of structural diversity with high purity. acs.org
The use of gold nanoparticles as a catalyst in a green solvent for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines is another example of a feasible green chemistry approach. mdpi.com This protocol features mild reaction conditions and an environmentally friendly process, offering an attractive alternative to conventional methods. mdpi.com Furthermore, the synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved under solvent-free conditions using microwave irradiation, which significantly reduces waste and energy consumption. nih.gov The use of ethanol, a green solvent, in combination with microwave irradiation and a one-pot multicomponent reaction technique, provides a green protocol for synthesizing imidazo[1,2-a]pyrimidine derivatives. nih.gov
| Green Chemistry Principle | Application in Synthesis of Imidazo[1,2-a]pyrimidine & Derivatives | Reference |
| Use of Safer Solvents | Water-IPA mixture as a reaction medium for catalyst-free heteroannulation. | acs.org |
| Ethanol as a green solvent in a one-pot, microwave-assisted synthesis. | nih.gov | |
| Catalysis | Gold nanoparticles as a catalyst for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines. | mdpi.com |
| Alumina (Al2O3) as a catalyst under solvent-free conditions. | nih.gov | |
| Prevention of Waste | One-pot multicomponent reactions that reduce the number of synthetic steps and purification stages. | nih.gov |
| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. | rsc.org, nih.gov, sci-hub.se |
This table illustrates the integration of green chemistry principles in the synthesis of imidazo[1,2-a]pyrimidine derivatives and related compounds.
Comprehensive Derivatization and Functionalization Strategies of the 1h Imidazo 1,2 C Pyrimidin 5 One Core
Electrophilic Aromatic Substitution and Nucleophilic Addition Reactions
The reactivity of the 1H-imidazo[1,2-c]pyrimidin-5-one core towards electrophiles and nucleophiles is a key aspect of its chemical functionalization. The π-excessive nature of the imidazole (B134444) ring and the π-deficient character of the pyrimidine (B1678525) ring create a unique electronic landscape that dictates the regioselectivity of these reactions.
Recent studies on the closely related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones have provided valuable insights into the electrophilic substitution patterns. rsc.org It has been demonstrated that these scaffolds can undergo electrophilic aromatic substitution, with a preference for reaction at the C3 position of the imidazole ring and the C6 position of the pyrimidine ring. rsc.org For instance, the bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones using bromine readily yields 3,6-dibrominated products, highlighting the high reactivity of these positions towards electrophiles. rsc.org This dual reactivity allows for the introduction of two electrophiles in a single step, offering a direct route to polysubstituted derivatives.
While specific examples of nucleophilic addition directly on the this compound core are not extensively documented in the reviewed literature, the general principles of nucleophilic attack on related fused pyrimidine systems can be considered. The presence of the electron-withdrawing pyrimidinone ring can activate adjacent carbon atoms for nucleophilic attack. For instance, in related imidazo[1,2-b]pyridazine (B131497) systems, Grignard reagents have been used for nucleophilic additions to chloro-substituted positions. researchgate.net Such strategies could potentially be adapted to the this compound core, particularly if suitable leaving groups are present on the pyrimidine ring.
N-Alkylation and Acylation Methods for Ring Nitrogen Atoms
The nitrogen atoms within the this compound scaffold, particularly the N1 of the imidazole and the N8 of the pyrimidine ring, are key handles for derivatization. N-alkylation and N-acylation reactions at these positions can significantly modulate the physicochemical and biological properties of the resulting compounds.
Research on 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has shown that N-alkylation can be efficiently achieved at the N8 position. rsc.org Microwave-assisted reaction of the parent scaffold with various alkyl bromides provides the corresponding 8-alkyl-2-arylimidazo[1,2-a]pyrimidinones in good yields. rsc.org This method offers a rapid and efficient way to introduce a variety of alkyl substituents at the N8 position.
While direct examples of N-acylation on the this compound core are not explicitly detailed in the provided search results, standard acylation conditions using acyl chlorides or anhydrides in the presence of a base are expected to be applicable. The choice of the nitrogen atom that undergoes acylation (N1 vs. N8) would likely be influenced by steric and electronic factors, as well as the reaction conditions. For instance, in other heterocyclic systems, the most nucleophilic and sterically accessible nitrogen is typically acylated first.
Regioselective Introduction of Substituents at Specific Positions (e.g., 2, 3, 6, and 8)
The ability to introduce substituents at specific positions of the this compound core is crucial for establishing structure-activity relationships and fine-tuning the properties of the molecule. Various strategies have been developed for the regioselective functionalization of this and related scaffolds.
Positions 3 and 6: As mentioned in section 3.1, electrophilic substitution provides a direct route to functionalization at the C3 and C6 positions. The bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones to yield 3,6-dibromo derivatives is a prime example of this regioselectivity. rsc.org These di-halogenated intermediates can then serve as versatile building blocks for further diversification through cross-coupling reactions.
Position 8: N-alkylation at the N8 position is a well-established method for introducing substituents at this site, as detailed in section 3.2. rsc.org
Position 2: While direct regioselective functionalization at the C2 position of a pre-formed this compound is less commonly reported, strategies involving the functionalization of related imidazo-fused systems suggest potential pathways. For instance, in the 1H-imidazo[1,2-b]pyrazole scaffold, a third functionalization at the C2 position was achieved through metalation using a strong base like TMP2Zn·MgCl2·2LiCl after the C3 position was already substituted. nih.gov This suggests that a sequential metalation approach could potentially be applied to the this compound core to achieve functionalization at the C2 position.
General Strategies: Directed metalation using organolithium or magnesium reagents, often guided by a directing group on the scaffold, is a powerful tool for regioselective C-H activation and subsequent functionalization with various electrophiles. nih.gov Although specific examples for the this compound core are limited in the search results, the successful application of these methods on related imidazo[1,2-a]pyrazines and imidazo[1,2-b]pyrazoles suggests their potential applicability. researchgate.netnih.govnih.gov
Table 1: Summary of Regioselective Functionalization Strategies
| Position | Reaction Type | Reagents and Conditions | Reference |
|---|---|---|---|
| 3 and 6 | Electrophilic Bromination | Br2 | rsc.org |
| 8 | N-Alkylation | Alkyl bromides, Microwave | rsc.org |
| 2 | Metalation (in related systems) | TMP2Zn·MgCl2·2LiCl | nih.gov |
Development of Complex Functionalized Derivatives (e.g., Chalcones, Azo-Dyes)
The this compound core can be elaborated into more complex and functionally diverse derivatives, such as chalcones and azo-dyes, which often exhibit interesting photophysical or biological properties.
Chalcones: Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds and are known for their broad range of biological activities. acs.org The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. researchgate.netchemrevlett.com While a direct synthesis of a chalcone (B49325) from the this compound core is not explicitly described, a plausible strategy would involve the introduction of an acetyl group onto the scaffold, for example at the C3 or C6 position, followed by condensation with a suitable aldehyde. The synthesis of imidazo[1,2-a]pyridine-chalcone conjugates has been reported, demonstrating the feasibility of incorporating a chalcone moiety into related heterocyclic systems. nih.gov
Azo-Dyes: Azo-dyes are compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used as colorants. An efficient synthetic route to a new class of imidazo[1,2-c]pyrimidine-azo dyes has been reported. scilit.comresearcher.life This approach involves the functionalization at an α-CH site of the imidazo[1,2-c]pyrimidine (B1242154) core to introduce the azo group. scilit.com The synthesis starts with the preparation of a suitable imidazo[1,2-c]pyrimidine precursor, which is then subjected to a diazo-coupling reaction. nih.gov This typically involves the diazotization of an aromatic amine and subsequent coupling with an activated aromatic or heteroaromatic compound. nih.gov The resulting imidazo[1,2-c]pyrimidine azo-dyes have been shown to possess interesting fluorescence properties. scilit.com
Strategies for Scaffold Diversification and Library Generation
The generation of libraries of diverse this compound derivatives is a key strategy in drug discovery and materials science to explore a wider chemical space and identify compounds with desired properties. Multicomponent reactions (MCRs) are particularly powerful tools for scaffold diversification as they allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. nih.govijcrt.org
While specific MCRs for the direct synthesis of the this compound core are not detailed in the provided search results, the application of MCRs for the synthesis of related imidazo-fused heterocycles is well-established. nih.govnih.gov For instance, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a versatile method for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. nih.gov This reaction involves the condensation of an aminoazine, an aldehyde, and an isocyanide. By varying these three components, a large library of diverse molecules can be generated.
Another strategy for scaffold diversification involves the post-functionalization of a pre-formed this compound core. As detailed in the previous sections, the various positions on the scaffold can be selectively functionalized using a range of chemical transformations. By combining these functionalization reactions in a combinatorial fashion, a diverse library of derivatives can be constructed. For example, a di-brominated intermediate could be subjected to a series of different cross-coupling reactions to introduce a wide variety of substituents at the C3 and C6 positions.
In Depth Structural Elucidation and Advanced Spectroscopic Characterization of 1h Imidazo 1,2 C Pyrimidin 5 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1H-imidazo[1,2-c]pyrimidin-5-one compounds, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton and carbon signals.
Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of the parent this compound, distinct signals are expected for the protons on the imidazole (B134444) and pyrimidine (B1678525) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the neighboring nitrogen atoms and the carbonyl group.
For substituted derivatives of this compound, the chemical shifts and coupling patterns of the aromatic and heterocyclic protons provide crucial information about the position and nature of the substituents. For instance, the introduction of an aryl group at a specific position will cause characteristic shifts in the signals of adjacent protons.
Table 1: Representative ¹H NMR Data for Substituted Imidazo[4,5-c]pyridin-2-one Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|---|
| 1i | Aromatic H | 7.94 - 7.84 | m | |
| Aromatic H | 7.53 | d | 8.2 | |
| Aromatic H | 7.42 | d | 8.2 | |
| Pyridine H | 6.71 | d | 5.6 | |
| CH₂ | 4.17 | s | ||
| CH₂ | 4.08 | s | ||
| CH₂ | 3.73 | s | ||
| CH₃ | 3.37 | s | ||
| 1l | Pyridine H | 7.74 | d | 5.5 |
| Aromatic H | 7.39 | d | 8.8 | |
| Aromatic H | 7.10 | d | 8.8 | |
| Pyridine H | 6.73 | d | 5.6 | |
| CH | 4.76 | q | 8.7 | |
| NH₂ | 4.69 | s | ||
| CH₃ | 3.89 - 3.77 | m | ||
| CH₂ | 2.12 - 1.82 | m | ||
| CH₂ | 1.76 - 1.58 | m | ||
| 1m | Aromatic H | 7.91 | d | 8.2 |
| Pyridine H | 7.83 | d | 5.5 | |
| Aromatic H | 7.62 | d | 8.2 | |
| Pyridine H | 6.79 | d | 5.5 | |
| NH₂ | 4.95 | s | ||
| CH | 4.77 | p | 8.8 | |
| CH₂ | 2.13 - 1.84 | m | ||
| CH₂ | 1.68 | q | 8.7, 6.2 | |
| 1p | Pyridine H | 7.79 | d | 5.5 |
| Aromatic H | 7.67 - 7.52 | m | ||
| Aromatic H | 7.45 - 7.31 | m | ||
| Aromatic H | 7.28 | d | 7.9 | |
| Pyridine H | 6.77 | d | 5.6 | |
| NH₂ | 4.85 | s | ||
| CH | 4.79 - 4.69 | m | ||
| CH₂ | 2.11 - 1.84 | m |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the this compound ring system are indicative of their electronic environment. The carbonyl carbon (C=O) of the pyrimidinone ring typically appears at a significantly downfield chemical shift (around 160-180 ppm) due to the deshielding effect of the oxygen atom. The carbons of the imidazole ring and the remaining carbons of the pyrimidine ring resonate at chemical shifts characteristic of aromatic and heterocyclic systems.
Table 2: Representative ¹³C NMR Data for Substituted Imidazo[4,5-c]pyridin-2-one Derivatives
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 1i | C=O | 153.10 |
| Aromatic/Pyridine C | 142.40, 141.29, 137.49, 134.56, 132.63, 129.53, 128.88, 110.08, 97.67 | |
| Aliphatic C | 70.29, 58.94, 41.96 | |
| 1l | C=O | 159.60, 152.80 |
| Aromatic/Pyridine C | 143.91, 141.01, 134.89, 130.05, 127.38, 114.74, 110.43, 97.31 | |
| Aliphatic C | 55.88, 53.71, 28.99, 24.92 | |
| 1m | C=O | 152.44 |
| Aromatic/Pyridine C | 144.27, 141.97, 138.07, 135.99, 128.50, 126.21, 126.17, 125.86, 109.22, 97.20 | |
| Aliphatic C | 53.92, 28.94, 24.94 | |
| 1p | C=O | 152.44 |
| Aromatic/Pyridine C | 144.05, 141.62, 136.13, 135.54, 130.89, 124.46, 116.00, 115.76, 115.71, 115.51, 109.69, 97.25 |
To overcome the complexities of 1D NMR spectra, especially for highly substituted derivatives, 2D NMR techniques are employed for unambiguous structural assignment.
Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in identifying neighboring protons within the ring system and on any substituents.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals, or vice versa. acs.org
These advanced 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives.
Vibrational and Mass Spectrometry for Molecular Characterization
While NMR spectroscopy provides the carbon-hydrogen framework, FT-IR and mass spectrometry offer complementary information about functional groups and molecular weight, further confirming the molecular structure.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum will exhibit characteristic absorption bands:
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the imidazole and pyrimidine rings.
C=O Stretching: A strong, sharp absorption band typically in the range of 1650-1750 cm⁻¹ due to the carbonyl group of the pyrimidinone ring.
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused heterocyclic rings.
C-H Stretching: Aromatic and heterocyclic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹.
The precise positions of these bands can be influenced by the presence and nature of substituents on the ring system.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of newly synthesized this compound derivatives. When coupled with Liquid Chromatography (LC-MS), it also allows for the separation and identification of compounds in a mixture.
For this compound (C₆H₅N₃O), the expected monoisotopic mass is approximately 135.0433 g/mol . HRMS can confirm this mass with high precision (typically to within a few parts per million), providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-amino-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one |
| 4-amino-1-cyclopentyl-3-(4-methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |
| 4-amino-1-cyclopentyl-3-(4-(trifluoromethyl)phenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise information on bond lengths, bond angles, and crystal packing, which is crucial for confirming molecular structures, especially when isomerism is possible.
In the study of this compound derivatives, single-crystal X-ray diffraction has been employed to definitively establish their molecular architecture. For instance, the structure of a 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine derivative was unequivocally confirmed through this technique. maynoothuniversity.iemaynoothuniversity.ie Initial spectral analysis using 1H and 13C NMR could not distinguish between the potential isomers, the 7-methoxy-5-oxo and the 5-methoxy-7-oxo forms. maynoothuniversity.ie However, growing a suitable single crystal allowed for X-ray analysis, which solved the structural ambiguity. maynoothuniversity.iemaynoothuniversity.ie The analysis revealed a monoclinic crystal system for the compound. maynoothuniversity.iemaynoothuniversity.ie The structure was solved using direct methods with SHELXS-97 and refined by least-squares methods using SHELXL-97, with ORTEX used for generating the diagrams. maynoothuniversity.iemaynoothuniversity.ie
This powerful technique is also vital in the field of medicinal chemistry for understanding drug-target interactions. The co-crystal structure of an imidazo[1,2-c]pyrimidin-5(6H)-one derivative (compound 3b) in complex with its target enzyme, cyclin-dependent kinase 2 (CDK2), has been solved. researchgate.net This structural elucidation revealed the specific binding mode of the inhibitor within the ATP pocket of the enzyme, identifying key hydrogen bonding interactions that are critical for its inhibitory activity. researchgate.net Such detailed structural information is invaluable for the rational design and optimization of future kinase inhibitors based on the imidazo[1,2-c]pyrimidine (B1242154) scaffold. researchgate.net
Table 1: Crystallographic Data for a 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Structure Solution | Direct Methods (SHELXS-97) |
| Refinement Method | Least-Squares (SHELXL-97) |
Complementary Analytical Techniques (e.g., Elemental Analysis)
While advanced spectroscopic methods provide detailed structural information, complementary analytical techniques are essential for verifying the elemental composition and purity of newly synthesized compounds. Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula, serving as a crucial checkpoint for the compound's identity and purity.
For various newly synthesized imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, elemental analysis has been used in conjunction with spectral studies to confirm their structures. researchgate.net For example, the analysis of 3-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one provided results that were in close agreement with the calculated values for its chemical formula, C12H9N3O, thereby confirming its elemental composition. researchgate.net
This technique is broadly applied in the characterization of related heterocyclic systems. For instance, the elemental analysis of a synthesized 2,8-diphenyl-10-(p-tolyl)imidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5-amine derivative was reported with both the calculated and found percentages for C, H, and N, demonstrating the successful synthesis of the target molecule. researchgate.net
Table 2: Example of Elemental Analysis Data
| Compound Name | Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| 3-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one | C12H9N3O | C | 68.24 | 68.31 |
| H | 4.29 | 4.32 | ||
| N | 19.89 | 19.85 | ||
| 2,8-Diphenyl-10-(p-tolyl)imidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5-amine | C26H19N7 | C | 75.5 | 75.62 |
| H | 4.93 | 4.81 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine |
| 5-methoxy-7-oxo-imidazo[1,2-c]pyrimidine |
| imidazo[1,2-c]pyrimidin-5(6H)-one |
| 3-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one |
Computational Chemistry and Theoretical Investigations of 1h Imidazo 1,2 C Pyrimidin 5 One Systems
Quantum Chemical Studies (Density Functional Theory)
Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. mdpi.com It is widely used to model the electronic structures of molecules, providing a robust framework for examining the properties of 1H-imidazo[1,2-c]pyrimidin-5-one and its derivatives. mdpi.com DFT calculations, particularly at the B3LYP/6–31 G (d, p) level of theory, have been employed to determine key molecular characteristics. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. cuny.edu The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, with a smaller gap indicating higher reactivity and a larger gap suggesting greater stability. cuny.edu For imidazo[1,2-a]pyrimidine (B1208166) derivatives, the HOMO is often distributed over the fused ring system, while the LUMO may be localized on other parts of the molecule, such as substituent groups. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This analysis helps in identifying sites for hydrogen bonding and other non-covalent interactions, which are crucial for understanding biological activity. nih.gov
Exploration of Reactivity Descriptors
Beyond FMO analysis, a range of global reactivity descriptors derived from DFT calculations provide a more quantitative understanding of a molecule's reactivity. These descriptors include:
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. acs.org A higher chemical potential suggests greater reactivity. arxiv.org
Hardness (η) and Softness (σ): Hardness is a measure of a molecule's resistance to changes in its electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap and are more reactive. cuny.edu Softness is the reciprocal of hardness.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. acs.org
These quantum parameters are calculated using the energies of the HOMO and LUMO and provide a comprehensive picture of the molecule's electronic properties and reactivity. nih.gov
Table 1: Key Global Reactivity Descriptors
| Descriptor | Symbol | Significance |
| Chemical Potential | μ | Tendency of electrons to escape |
| Hardness | η | Resistance to change in electron distribution |
| Softness | σ | Measure of reactivity (reciprocal of hardness) |
| Electrophilicity Index | ω | Ability to accept electrons |
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.gov By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), one can distinguish between covalent bonds and weaker interactions like hydrogen bonds and van der Waals forces.
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions. nih.gov It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This results in distinct spikes that correspond to different types of interactions. For example, strong attractive interactions (like hydrogen bonds) appear as blue or green spikes, while steric repulsions are shown in red.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the therapeutic potential of this compound derivatives, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how these compounds might bind to and interact with specific biological targets, such as enzymes or receptors.
Computational Assessment of Binding Affinity and Specificity
Following the prediction of binding modes, computational methods are used to estimate the binding affinity of the ligand for its target. Docking scores, which are calculated based on various scoring functions, provide a qualitative measure of the binding strength. nih.gov For a series of 3-acyl imidazo[1,2-a]pyrimidine derivatives, docking studies showed favorable binding energies, suggesting a strong interaction with the target enzyme. nih.gov
More rigorous methods, such as semiempirical quantum mechanics-based scoring and MD simulations, can provide more accurate estimations of binding affinity. nih.gov These methods can also be used to assess the specificity of a compound for its intended target over other related proteins. The insights gained from these computational assessments are invaluable for the structure-based design and optimization of more potent and selective inhibitors based on the this compound scaffold. nih.gov
Physics-Based and Quantum Mechanical Scoring Algorithms
In the computational evaluation of this compound derivatives as potential therapeutic agents, physics-based and quantum mechanical (QM) scoring methods provide a more rigorous assessment of protein-ligand binding than classical scoring functions. These advanced techniques are employed to refine docking poses, predict binding affinities with greater accuracy, and offer detailed insights into the energetics of molecular interactions.
A notable application of these methods was in the study of 1H-imidazo[1,2-c]pyrimidin-5(6H)-one as a novel scaffold for cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov After initial docking of a series of derivatives into the CDK2 active site using standard methods like Glide, researchers utilized semiempirical quantum mechanics-based scoring to identify the most probable and favorable binding modes. nih.gov This QM-based scoring is crucial for distinguishing between multiple potential binding orientations predicted by docking algorithms, thereby guiding future structure-based design and the synthetic optimization of substituents on the heterocyclic core. nih.gov
The general approach, which can be applied to imidazo[1,2-c]pyrimidin-5-one systems, often involves a multi-layer hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) setup. For instance, a system might use Density Functional Theory with dispersion corrections (DFT-D) for the ligand and key active site residues, a semiempirical QM method like PM6 for a larger surrounding region, and a classical force field like AMBER for the rest of the protein, all within a generalized Born solvent model to account for solvent effects. nih.gov This tiered approach balances computational cost with accuracy, allowing for the calculation of binding scores that can be correlated with experimentally determined binding free energies. nih.gov These scoring functions provide a deeper understanding of the electronic and steric factors, such as hydrogen bonds and dispersion interactions, that govern the binding of these inhibitors. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for systematically optimizing the biological activity of a lead compound. wikipedia.orgresearchgate.net These models establish a mathematical or statistical correlation between the chemical structure of a series of compounds and their biological potency. wikipedia.org For derivatives of the this compound scaffold, SAR and QSAR analyses have been instrumental in identifying key structural features that modulate their inhibitory activity against specific biological targets. nih.govexlibrisgroup.com
A key principle of SAR is that similar molecules are expected to have similar activities. wikipedia.org In the context of imidazo[1,2-c]pyrimidin-5-one derivatives targeting CDK2, a 2D SAR analysis was conducted on a series of 26 compounds with various aromatic moieties at position 8. nih.gov This investigation revealed a clear trend: smaller substituents at this position, up to the size of a naphthyl or methoxyphenyl group, generally resulted in potent, single-digit micromolar IC₅₀ values. nih.gov Conversely, introducing larger substituents, such as substituted biphenyls, led to a decrease in inhibitory activity. nih.gov This suggests that the size and nature of the substituent at position 8 are critical determinants of the compound's ability to fit within the ATP-binding pocket of CDK2. nih.gov
QSAR models take this analysis a step further by creating a mathematical equation: Activity = f(physicochemical properties and/or structural properties). wikipedia.org While a specific QSAR equation for this compound is not detailed in the provided sources, studies on analogous fused heterocyclic systems, like imidazo[1,2-a]pyridines, demonstrate the approach. In one such study, QSAR analysis showed a significant correlation between the antagonist activity and the Global Topological Charge Indices (GTCI) and the hydrophobicity (π constant) of certain substituents. nih.gov This indicates that charge transfer within the molecule and hydrophobic interactions are key factors controlling biological activity. nih.gov Such models, once validated, can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.orgnih.gov
| Substituent Size at Position 8 | Observed Biological Activity (IC₅₀) | Reference |
| Small (e.g., naphthyl, methoxyphenyl) | Single-digit micromolar | nih.gov |
| Large (e.g., substituted biphenyls) | Decreased activity | nih.gov |
In Silico Mechanistic Elucidation of Chemical Transformations and Biological Processes
In silico methods are powerful tools for elucidating the mechanisms behind the chemical transformations and biological actions of this compound systems at a molecular level. These computational techniques, including molecular docking and quantum mechanics, provide insights that are often difficult to obtain through experimental means alone.
Molecular docking is a primary technique used to understand the biological processes involving imidazo[1,2-c]pyrimidin-5-one derivatives. For example, in the study of CDK2 inhibitors, docking simulations predicted the binding modes of these compounds within the enzyme's active site. nih.gov The results showed that the inhibitors could form up to two crucial hydrogen bonds with the hinge region of CDK2, a common interaction pattern for kinase inhibitors. nih.gov Furthermore, the simulations revealed differences in the orientation of the inhibitor core and the specific placement of the substituents at position 8, which correlated with the observed SAR data. nih.gov Similarly, for the related imidazo[1,2-a]pyrimidin-5(1H)-one series, rational design was based on a docking model in a PI3K-beta homology model, highlighting how these compounds interact with their target. exlibrisgroup.com
Beyond simple binding pose prediction, quantum mechanical calculations are used to elucidate the electronic nature of these interactions. By applying QM-based scoring functions, researchers can dissect the binding energy into its constituent parts (e.g., electrostatic, van der Waals, and quantum mechanical effects), providing a detailed mechanistic understanding of why certain derivatives are more potent than others. nih.gov These calculations help to identify the most probable binding modes from a set of docked poses, which serves as a foundation for future structure-based design and optimization efforts. nih.gov For related imidazo[1,2-a]pyridine (B132010) systems, in silico studies using Density Functional Theory (DFT) have been employed to analyze the molecule's stability, chemical reactivity, and electronic properties through the examination of molecular orbitals (HOMO, LUMO) and electrostatic potential maps, further clarifying their behavior and interaction mechanisms. nih.gov
Mechanistic and Target Oriented Biological Research on 1h Imidazo 1,2 C Pyrimidin 5 One Derivatives
Identification and Characterization of Molecular Targets
The therapeutic potential of 1H-imidazo[1,2-c]pyrimidin-5-one derivatives stems from their ability to interact with a range of molecular targets implicated in various diseases.
Investigation of Kinase Inhibitory Activity
The this compound core has proven to be a versatile scaffold for the design of kinase inhibitors, which are crucial in cancer therapy.
Cyclin-Dependent Kinase 2 (CDK2): Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, a key regulator of the cell cycle. nih.govnih.gov Modifications at various positions of the heterocyclic core have yielded derivatives with micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov X-ray crystallography has revealed that these inhibitors bind to the ATP pocket of CDK2, forming hydrogen bonds with hinge region residues like Leu83. nih.gov
Aurora Kinases: Imidazo[1,2-a]pyrazine (B1224502) derivatives have been developed as potent inhibitors of Aurora kinases A and B, which are essential for mitotic progression. nih.gov Optimization of an initial lead compound with modest cell potency led to the discovery of a picomolar inhibitor of Aurora kinases with improved aqueous solubility and efficacy in tumor xenograft models. nih.gov Further modifications, including the incorporation of fluorine and deuterium, have been shown to enhance the oral bioavailability and pharmacokinetic profile of these inhibitors. nih.gov
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2 | Micro- to submicromolar inhibition; binds to ATP pocket. | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Aurora A/B | Picomolar inhibition; improved solubility and oral bioavailability through structural modifications. | nih.govnih.gov |
Enzyme Mechanism and Interaction Studies
The biological activity of these derivatives also extends to the inhibition of key enzymes involved in inflammation and fungal biosynthesis.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): Certain benzo nih.govnih.govimidazo[1,2-a]pyrimidine (B1208166) derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov These compounds exhibit a tricyclic central core, and in vitro assays have demonstrated their moderate to good selectivity for COX-2 over COX-1. nih.gov The methylsulfonylphenyl group on these derivatives plays a crucial role in their selective binding to the secondary pocket of the COX-2 enzyme. nih.gov The concept of dual inhibition of COX and 5-LOX is a promising strategy for developing anti-inflammatory agents with a better safety profile. nih.gov
Ergosterol (B1671047) Biosynthesis Enzymes: While direct studies on this compound derivatives and ergosterol biosynthesis are not prevalent in the provided results, the broader class of imidazoles is well-known for its antifungal activity through the inhibition of ergosterol biosynthesis. This suggests a potential, yet unexplored, avenue for this specific scaffold.
Modulation of Protein-Protein Interactions
Recent research has highlighted the potential of imidazo[1,2-a]pyrimidine derivatives in disrupting protein-protein interactions, a key strategy for antiviral therapies.
hACE2 and Spike Protein: A series of imidazo[1,2-a]pyrimidine Schiff base derivatives have been investigated as potential dual inhibitors of the interaction between the human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein. nih.govnih.gov Molecular docking studies have shown that these compounds can exhibit remarkable binding affinity to both hACE2 and the spike protein, suggesting their potential as entry inhibitors for SARS-CoV-2. nih.govresearchgate.net This interaction is a critical first step in viral entry, and its blockade can prevent infection. biorxiv.org
Inhibition of Cellular Processes
The anticancer activity of some imidazo[1,2-c]pyrimidin-5-one derivatives is attributed to their ability to interfere with fundamental cellular processes like microtubule formation.
Tubulin Polymerization: Fused imidazopyrazine-based compounds have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov These derivatives have shown efficacy against neuroblastoma cell lines. nih.gov Mechanism studies have confirmed that these compounds effectively inhibit tubulin polymerization, disrupt the microtubule network in cancer cells, and consequently induce cell cycle arrest and apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Systematic modification of the this compound scaffold has been crucial for optimizing the biological activity and pharmacokinetic properties of its derivatives.
SAR studies on imidazo[1,2-c]pyrimidine (B1242154) derivatives as CDK2 inhibitors have shown that small aromatic substituents at position 8 generally lead to micromolar IC50 values, while larger substituents decrease activity. nih.gov For imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, blocking oxidative metabolism at the benzylic position and reducing the basicity of an amine substituent were found to be important for improving oral bioavailability. nih.gov In the case of benzo nih.govnih.govimidazo[1,2-a]pyrimidine COX-2 inhibitors, the presence of a methylsulfonylphenyl group is a key pharmacophoric feature for high potency and selectivity. nih.gov Furthermore, SAR studies on imidazo[1,2-a]pyrazine derivatives as anticancer agents have led to the redesign of the template to improve cytotoxic effects on various cancer cell lines. nih.gov
| Compound Series | Target | Key SAR Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidine derivatives | CDK2 | Small aromatic groups at position 8 enhance activity. | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Aurora Kinases | Blocking benzylic metabolism and reducing amine basicity improves oral bioavailability. | nih.gov |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives | COX-2 | A methylsulfonylphenyl group is crucial for potency and selectivity. | nih.gov |
Biochemical Assay Development and Mechanistic Probes
The development of robust biochemical assays has been instrumental in characterizing the inhibitory activity of this compound derivatives and elucidating their mechanisms of action.
In vitro enzyme assays have been central to determining the inhibitory potency (IC50 values) of these compounds against their respective targets, such as CDK2, COX-2, and 5-LOX. nih.govnih.govnih.gov For instance, fluorimetric screening kits have been used to assess the inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov Furthermore, tubulin polymerization assays have been employed to confirm the ability of certain derivatives to inhibit microtubule formation. mdpi.com In some cases, these compounds themselves can serve as valuable mechanistic probes. For example, a potent imidazo[1,2-a]pyridine-based tubulin inhibitor has been suggested as a potential probe for characterizing new analogues that bind to the colchicine site. researchgate.net The development of assays to measure the inhibition of the hACE2-spike protein interaction, such as ELISA-based assays, has been critical in identifying small molecule inhibitors of SARS-CoV-2 entry. mdpi.com
Molecular Recognition and Receptor Binding Assays (e.g., GABAA Receptors, Serum Albumins)
The interaction of this compound derivatives with biological macromolecules is a critical area of research to understand their pharmacological effects. Receptor binding assays and molecular recognition studies provide insights into the specific targets and binding affinities of these compounds.
GABAA Receptors:
Derivatives of the closely related imidazo[1,2-a]pyrimidine scaffold have been identified as ligands for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. researchgate.netnih.gov These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. Some of these derivatives exhibit functional selectivity for specific GABAA receptor subtypes, such as the α2 and α3 subtypes. nih.gov This selectivity is a key aspect of their potential as anxiolytic agents with a reduced sedative effect. nih.gov While direct binding studies on this compound itself are not extensively documented in the provided results, the activity of analogous compounds suggests that this core structure may also interact with GABAA receptors. The general structure of GABAA receptors includes a heteropentameric assembly of subunits, and the binding of ligands like imidazopyrimidines can modulate the ion channel's function. nih.gov
Serum Albumins:
The binding of drug candidates to serum albumins, such as human serum albumin (HSA), is a significant factor in their pharmacokinetic profile, influencing their distribution and half-life. Studies on 2-imidazoline derivatives, which share the imidazole (B134444) core, have demonstrated weak to moderate binding to HSA. researchgate.netnih.gov These interactions are typically investigated using techniques like high-performance affinity chromatography. researchgate.netnih.gov The binding affinity can vary based on the specific substitutions on the imidazoline (B1206853) ring. researchgate.net For instance, fluorescence quenching studies on the interaction between a trifluoromethyl-substituted imidazole derivative and bovine serum albumin (BSA) indicated complex formation stabilized by electrostatic interactions. While specific data for this compound is not available, these findings with related structures suggest that it likely binds to serum albumins. Molecular docking studies on other heterocyclic compounds have shown binding to specific sites on HSA, such as Sudlow's site I, involving interactions with residues like Arg218 and Lys199. rsc.org
Table 1: Molecular Recognition and Receptor Binding of Imidazo-Pyrimidine Derivatives
| Compound Class | Target Receptor/Protein | Binding Characteristics | Analytical Techniques Used |
| Imidazo[1,2-a]pyrimidine derivatives | GABAA Receptors (α2/α3 subtypes) | Functionally selective agonists | Radioligand binding assays, Electrophysiology |
| 2-Imidazoline derivatives | Human Serum Albumin (HSA) | Weak to moderate affinity | High-Performance Affinity Chromatography |
| Trifluoromethyl-substituted imidazole derivative | Bovine Serum Albumin (BSA) | Complex formation, electrostatic interactions | Fluorescence Spectroscopy |
In Vitro Biological Activity Screening Methodologies (e.g., Antioxidant, Antibacterial, Anti-inflammatory)
The diverse biological activities of this compound and its derivatives are evaluated using a variety of in vitro screening methodologies. These assays are essential for identifying lead compounds with potential therapeutic applications.
Antioxidant Activity:
The antioxidant potential of imidazo[1,2-c]pyrimidine derivatives is commonly assessed using free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods are frequently employed. researchgate.net In these assays, the ability of the compound to donate an electron or hydrogen atom to the stable radical is measured spectrophotometrically by the decrease in absorbance. The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. For example, new fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been synthesized and screened for their antioxidant capacity using these methods. researchgate.net
Antibacterial Activity:
The in vitro antibacterial activity of these compounds is typically evaluated against a panel of pathogenic bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netekb.eg The standard methods used are the agar (B569324) well diffusion method and the broth microdilution method to determine the minimum inhibitory concentration (MIC). In a study on novel imidazo[1,2-c]pyrimidine derivatives, compounds were tested for their ability to inhibit bacterial growth, with some showing significant activity compared to standard antibiotics like Ampicillin. ekb.eg For instance, certain derivatives displayed activity against S. aureus, B. subtilis, and P. aeruginosa. ekb.eg
Anti-inflammatory Activity:
The anti-inflammatory properties of imidazo[1,2-c]pyrimidine derivatives are often investigated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is involved in the inflammatory response. researchgate.net In vitro assays to determine the inhibitory concentration (IC50) against COX-1 and COX-2 are utilized to assess both potency and selectivity. Molecular docking studies are also employed to understand the binding interactions of these compounds with the active sites of COX enzymes. researchgate.net For example, a series of imidazo[1,2-a]pyrimidine derivatives were designed and synthesized, showing anti-inflammatory activities with some selectivity for COX-2. researchgate.net Another approach involves measuring the inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in cell lines, such as the inhibition of nitric oxide (NO) production or the modulation of signaling pathways like NF-κB. nih.gov
Table 2: In Vitro Biological Activity Screening of Imidazo[1,2-c]pyrimidine Derivatives
| Biological Activity | Screening Methodology | Key Findings |
| Antioxidant | DPPH radical scavenging assay, ABTS radical scavenging assay | Some fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives exhibit antioxidant capacity. researchgate.net |
| Antibacterial | Agar well diffusion, Broth microdilution (MIC determination) | Activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria has been observed. researchgate.netekb.eg |
| Anti-inflammatory | COX-1/COX-2 inhibition assays, Inhibition of LPS-induced NO production | Derivatives have shown selective inhibition of COX-2 and modulation of inflammatory signaling pathways. researchgate.netnih.gov |
Emerging Research Applications and Future Directions for 1h Imidazo 1,2 C Pyrimidin 5 One
Utility as Core Building Blocks in Advanced Organic Synthesis
The 1H-imidazo[1,2-c]pyrimidin-5-one core is a valuable building block in advanced organic synthesis, enabling the creation of diverse and complex molecules. Its inherent reactivity and multiple functionalization points allow chemists to construct extensive libraries of derivatives. researchgate.netnih.gov
Key synthetic strategies employed to modify the this compound scaffold include:
Suzuki-Miyaura Cross-Coupling: This powerful reaction is used to introduce aryl or heteroaryl groups at various positions, particularly at the 8-position of the ring system. researchgate.netnih.gov
Halogenation: The introduction of halogen atoms, such as iodine, provides a handle for further functionalization through cross-coupling reactions. For instance, 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one serves as a key intermediate for Suzuki couplings. researchgate.net
Alkylation: Alkyl groups can be introduced at different positions, such as the N6 position, to modulate the compound's properties. nih.gov
Dimroth-type Rearrangement: This rearrangement allows for the transformation of the pyrimidine (B1678525) ring, leading to structural diversification. nih.gov
These synthetic methodologies have been instrumental in developing libraries of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones. For example, a series of 26 compounds with aromatic moieties at position 8 were synthesized and evaluated for their biological activity. nih.gov Another study reported the synthesis of derivatives modified at positions 2, 3, 6, or 8, showcasing the scaffold's versatility. nih.gov The ability to readily generate a wide array of derivatives makes this compound a privileged scaffold in the design of new chemical entities with tailored properties.
Advancements in Sustainable and Environmentally Benign Chemical Processes
In recent years, there has been a significant push towards developing sustainable and environmentally friendly synthetic methods in chemistry. Research on imidazo[1,2-c]pyrimidine (B1242154) and related fused heterocyclic systems has embraced this green chemistry approach. elsevierpure.comrsc.org
Several innovative and eco-friendly methods for the synthesis of imidazo[1,2-a]pyridines, a closely related scaffold, have been developed and can potentially be adapted for this compound synthesis. These methods focus on minimizing waste, avoiding hazardous reagents, and utilizing milder reaction conditions.
Examples of green synthetic approaches include:
Catalyst-free and Solvent-free Reactions: One-pot syntheses of fused bis-heterocycles have been achieved without the need for a catalyst or solvent, proceeding under eco-friendly conditions with high yields. researchgate.net
Use of Greener Catalysts: Heteropolyacids like phosphotungstic acid (HPW) have emerged as economical and non-toxic catalysts for the synthesis of imidazo[1,2-a]pyridines, offering high yields and low catalyst loading. beilstein-journals.orgnih.gov Similarly, molecular iodine has been used as an environmentally benign catalyst in water under aerobic conditions. nih.gov
Electrochemical Synthesis: An electrochemical method for the synthesis of imidazo[1,2-a]pyridines has been developed using catalytic hydriodic acid as a redox mediator in ethanol, avoiding external oxidants. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been employed to facilitate the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, often in solvent-free conditions using catalysts like alumina (B75360) (Al2O3). nih.gov
These advancements in green chemistry not only make the synthesis of these important heterocyclic compounds more efficient and economical but also significantly reduce their environmental impact.
Exploration of Photophysical Properties and Applications in Materials Science
The unique electronic structure of the imidazo[1,2-c]pyrimidine core and its derivatives gives rise to interesting photophysical properties, making them promising candidates for applications in materials science. ijrpr.comresearchgate.net
Studies on related imidazo[1,2-a]pyridines have shown that these compounds can exhibit strong fluorescence, with emission in the blue and violet regions of the electromagnetic spectrum. ijrpr.com The photophysical properties, including absorption and emission wavelengths, can be tuned by introducing different substituents onto the heterocyclic core. For example, the presence of electron-donating groups can enhance fluorescence intensity due to extended conjugation. ijrpr.com
Recent research on imidazo[1,2-c]pyrimidine azo-dyes has further highlighted their potential in this area. researchgate.net These dyes exhibit fluorescence, and their properties can be modulated through chemical modifications. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, are employed to understand the electronic structure and predict the photophysical behavior of these molecules. researchgate.net
The tunable luminescent properties of imidazo[1,2-c]pyrimidine derivatives open up possibilities for their use in various optoelectronic applications, including:
Organic Light-Emitting Diodes (OLEDs)
Chemical Sensors
Photocatalysis
Cell Imaging
Further exploration of the structure-property relationships in this class of compounds is expected to lead to the development of novel materials with advanced photophysical characteristics.
Development of Chemical Probes for Biological Systems
The ability to functionalize the this compound scaffold at various positions makes it an excellent platform for the development of chemical probes. These probes are essential tools for studying biological systems, allowing researchers to investigate the function and localization of specific biomolecules.
While direct examples of this compound being used as a chemical probe are still emerging, the principles of its derivatization lend themselves to this application. The synthesis of derivatives with specific reactive groups or reporter tags (e.g., fluorescent moieties) would enable their use in various biological assays.
The development of related imidazo[1,2-a]pyrazine (B1224502) derivatives as antioxidant and antimicrobial agents demonstrates the potential for creating bioactive molecules from this general scaffold. tsijournals.com By incorporating appropriate functionalities, this compound derivatives could be designed to selectively interact with and report on specific cellular targets.
Supramolecular Chemistry and Self-Assembly Potential
The planar structure and the presence of hydrogen bond donors and acceptors in the this compound scaffold suggest its potential for use in supramolecular chemistry and self-assembly. These processes involve the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions.
While specific studies on the supramolecular chemistry of this compound are not yet widely reported, the fundamental characteristics of the molecule are conducive to forming such assemblies. The ability to form hydrogen bonds is a key driver in many self-assembling systems. The imidazo[1,2-a]pyrazine scaffold, a related structure, has been noted as a versatile scaffold in organic synthesis and drug development, and its derivatives could be designed to participate in supramolecular architectures. rsc.org
Future research in this area could explore how modifications to the this compound core influence its self-assembly behavior, potentially leading to the creation of novel nanomaterials with applications in areas such as drug delivery and electronics.
Perspectives on Rational Drug Design and Chemical Biology Innovation
The this compound scaffold holds significant promise for rational drug design and innovation in chemical biology. Its proven utility as a core for kinase inhibitors and its potential for broad biological activity make it an attractive starting point for the development of new therapeutic agents. nih.govnih.gov
Rational drug design approaches, which involve understanding the three-dimensional structure of a biological target and designing molecules that fit into its active site, are particularly well-suited for this scaffold. For example, the co-crystal structure of an imidazo[1,2-c]pyrimidin-5(6H)-one derivative in complex with CDK2 has provided valuable insights into its binding mode, revealing key hydrogen bonding interactions. nih.gov This structural information is crucial for the future structure-based design and optimization of more potent and selective inhibitors. nih.gov
Computational methods, such as molecular docking and quantum mechanical scoring, play a vital role in identifying promising derivatives and predicting their binding affinities. nih.gov These in silico techniques, combined with synthetic chemistry and biological testing, create a powerful pipeline for drug discovery.
The future of this compound in chemical biology is bright. Continued exploration of its chemical space through advanced synthetic methods, coupled with a deeper understanding of its interactions with biological targets, is expected to yield novel probes, modulators of cellular function, and ultimately, new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 1H-imidazo[1,2-c]pyrimidin-5-one?
The most common method involves cyclization of 4(6)-aminopyrimidine derivatives with α-halocarbonyl compounds. For example, 4-amino-6-chloro-2-pyrimidinol reacts with bromoacetaldehyde diethyl acetal in aqueous media to yield 7-chloroimidazo[1,2-c]pyrimidin-5-one (86% yield). Catalytic dehalogenation with 10% Pd/C under H₂ removes chloro substituents .
Q. How is structural confirmation of this compound derivatives achieved?
Multimodal characterization is critical:
- ¹H/¹³C NMR : Assignments rely on chemical shifts (e.g., δ 6.46 ppm for C2H in 7-chloro derivatives) and coupling constants (J₁,₂ ≈ 4.5 Hz for glycosylated anomers) .
- UV spectroscopy : Distinct λmax profiles (e.g., 248–302 nm in acidic/neutral/alkaline conditions) confirm electronic transitions in the fused ring system .
- Elemental analysis : Validates purity (>95%) and stoichiometry .
Q. What chromatographic methods ensure purity of imidazo[1,2-c]pyrimidin-5-one derivatives?
Thin-layer chromatography (TLC) and ion-exchange chromatography are standard. Homogeneity is confirmed using solvent systems like chloroform:methanol (9:1) or paper electrophoresis at pH 7.5 .
Advanced Research Questions
Q. How can catalytic dehalogenation of 7-chloroimidazo[1,2-c]pyrimidin-5-one be optimized?
Hydrogenation with 10% Pd/C under H₂ at ambient temperature achieves selective dehalogenation (65–68% yield). Key parameters:
- Catalyst loading: 10% w/w relative to substrate.
- Solvent: Methanol or aqueous acidic media to stabilize intermediates.
- Reaction monitoring: TLC to track chloro-group removal .
Q. What strategies improve α/β anomer selectivity in glycosylation reactions?
- Silylation : Pretreatment with hexamethyldisilazane enhances ribofuranosyl bromide coupling, yielding 93% anomeric mixtures.
- Friedel-Crafts catalysis : Using SnCl₄ in 1,2-dichloroethane shifts selectivity toward α-anomers (64% yield) .
- Isopropylidenation : Post-glycosylation derivatization reduces J₁,₂ coupling constants (3.5 Hz for α vs. 4.5 Hz for β), enabling chromatographic separation .
Q. How do ¹³C NMR substitution shifts determine glycosylation sites?
Ribosylation at N1 induces upfield shifts (Δδ = 10.5 ppm for C2) and downfield shifts (Δδ = 1.6 ppm for C3). Contrastingly, N6 glycosylation would alter C5/C7 shifts, which remain unaffected in imidazo[1,2-c]pyrimidine nucleosides (Table I in ) .
Q. What methodologies assess the biological activity of imidazo[1,2-c]pyrimidin-5-one derivatives?
- Cytotoxicity assays : Evaluate IC₅₀ against tumor cell lines (e.g., resistant variants) using MTT/propidium iodide staining.
- Therapeutic index : Compare activity in normal fibroblasts (e.g., human foreskin fibroblasts) to tumor cells. For example, Suzuki-coupled aryl derivatives (e.g., 3h) show selective cytotoxicity (IC₅₀ < 10 µM) .
Contradictions and Resolutions
Q. Why do earlier dehalogenation attempts fail for 2,7-dichloroimidazo[1,2-c]pyrimidines?
Prior studies used non-optimized catalysts (e.g., PtO₂ instead of Pd/C) or harsh conditions, leading to over-reduction or ring degradation. Recent protocols with Pd/C under mild H₂ pressure resolve this .
Q. How to reconcile discrepancies in glycosylation anomer ratios?
Initial methods (e.g., silylation) yield 1:1 α/β mixtures, but Friedel-Crafts catalysis with SnCl₄ favors α-anomers. Empirical rules (e.g., Baker’s "trans" rule) may not apply due to steric hindrance from fused rings, necessitating ¹³C NMR for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
